molecular formula C18H23N3O B4823440 N-(4-BUTYLPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

N-(4-BUTYLPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

Cat. No.: B4823440
M. Wt: 297.4 g/mol
InChI Key: IPJYQNGFZBAOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BUTYLPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a butylphenyl and a pyridyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA typically involves the reaction of 4-butylaniline with 1-(3-pyridyl)ethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts or alternative solvents might be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA: Similar structure but with a methyl group instead of a butyl group.

    N-(4-ETHYLPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

The presence of the butyl group in N-(4-BUTYLPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA might confer unique properties such as increased hydrophobicity or altered binding affinity to biological targets compared to its methyl or ethyl analogs.

Properties

IUPAC Name

1-(4-butylphenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-3-4-6-15-8-10-17(11-9-15)21-18(22)20-14(2)16-7-5-12-19-13-16/h5,7-14H,3-4,6H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJYQNGFZBAOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC(C)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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